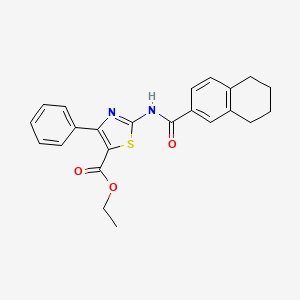

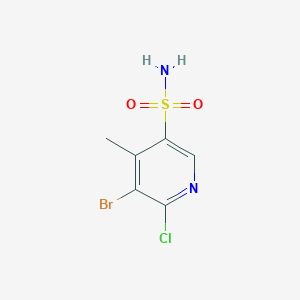

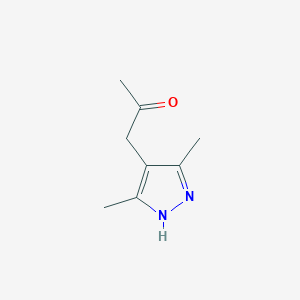

![molecular formula C21H18ClN3O4S2 B2419236 7-氯-N-(2,5-二乙氧苯基)-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹唑啉-3-甲酰胺 CAS No. 1110969-97-5](/img/structure/B2419236.png)

7-氯-N-(2,5-二乙氧苯基)-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹唑啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

Quinazolin-4 (3H)-one, a type of quinazolinone, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction .Molecular Structure Analysis

Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Chemical Reactions Analysis

Quinazoline and its derivatives can undergo various chemical reactions. For example, the pyrimidine ring of quinazolines can be oxidized to afford either the 1-oxide or 3-oxide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline and quinazolinone derivatives can vary widely depending on their specific structures and substituents .科学研究应用

Anti-Cancer Activity

Quinazoline derivatives have been found to exhibit anti-cancer properties . They have shown significant to moderate anti-cancer activity against various cancer cell lines .

Anti-Inflammatory Activity

These compounds have also been associated with anti-inflammatory effects . This makes them potentially useful in the treatment of diseases characterized by inflammation.

Anti-Bacterial Activity

Quinazoline derivatives have demonstrated anti-bacterial properties , which could be harnessed for the development of new antibiotics.

Analgesic Activity

These compounds have been found to possess analgesic (pain-relieving) properties , suggesting potential use in pain management.

Anti-Viral Activity

Quinazoline derivatives have shown anti-viral activities , indicating potential use in the treatment of viral infections.

Anti-Oxidant Activity

These compounds have demonstrated anti-oxidant properties , which could be beneficial in combating oxidative stress in the body.

Anti-Hypertensive Activity

Quinazoline derivatives have been associated with anti-hypertensive effects , suggesting potential use in the management of high blood pressure.

Anti-Diabetic Activity

These compounds have shown anti-diabetic activities , indicating potential use in the treatment of diabetes.

作用机制

Target of Action

It is known that quinazoline derivatives, which this compound is a part of, have been surveyed as biologically relevant moieties against different cancer cell lines .

Mode of Action

It is suggested that the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action .

Biochemical Pathways

Quinazoline derivatives are known to interact with various biochemical pathways, influencing a wide range of biological activities .

Result of Action

The compound has shown significant antitumor activity in Swiss albino mice exhibiting Ehrlich ascites carcinoma (EAC). Six compounds, including this one, were examined using a number of measures, including body weight analysis, mean survival time, and % increase in life span approaches .

安全和危害

The safety and hazards associated with quinazoline and quinazolinone derivatives can also vary widely depending on their specific structures and substituents. Some derivatives have been approved for clinical use, such as prazosin and doxazosine, which are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .

未来方向

属性

IUPAC Name |

7-chloro-N-(2,5-diethoxyphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O4S2/c1-3-28-12-6-8-16(29-4-2)14(10-12)23-20(27)17-18-24-19(26)13-9-11(22)5-7-15(13)25(18)21(30)31-17/h5-10H,3-4H2,1-2H3,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBORHSTRCPPDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

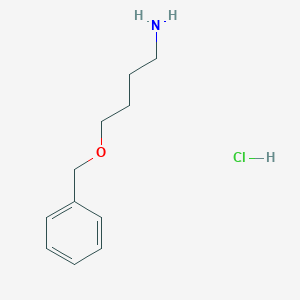

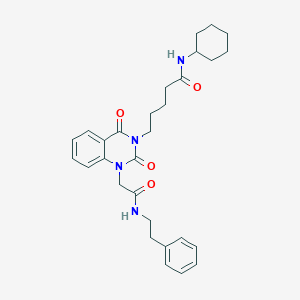

![2,2-Dimethyl-5-[(naphthalen-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2419154.png)

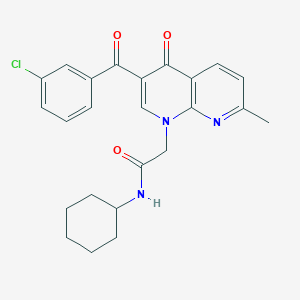

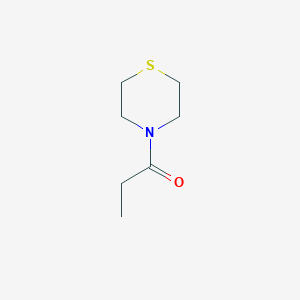

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2419157.png)

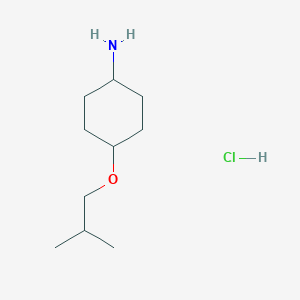

![2-Acetylspiro[3.3]heptane](/img/structure/B2419165.png)